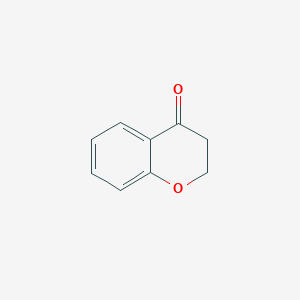

4-Chromanone

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTDXOZUKAQDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060081 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-37-2 | |

| Record name | Chromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chromanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chromanone and Its Derivatives

Classical Approaches to 4-Chromanone Synthesis

Traditional methods for synthesizing the this compound core have been foundational in organic chemistry, relying on well-established reaction mechanisms. These classical routes, while effective, sometimes face challenges such as harsh reaction conditions or the use of stoichiometric and environmentally demanding reagents.

Michael Addition-Cyclization Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for forming the this compound skeleton. researchgate.net This strategy typically involves a two-step sequence where a phenol (B47542) first undergoes a Michael addition, followed by an intramolecular cyclization to form the chromanone ring.

A notable example is the reaction of phenols with acrylonitrile (B1666552). In this process, the phenol acts as the Michael donor, adding to the acrylonitrile acceptor, typically catalyzed by a base like potassium carbonate. This initial step generates a 3-aryloxypropanenitrile intermediate. The subsequent cyclization of this intermediate is often achieved through an acid-catalyzed reaction, such as the Houben-Hoesch reaction, to yield the final this compound product. The initial Michael addition step is quite efficient, with reported yields ranging from 50% to 93%.

More advanced applications of this principle include tandem (or domino) reactions where multiple bond-forming events occur in a single pot. For instance, a tandem oxa-Michael/Michael addition sequence has been used to create tetrasubstituted chromanones from 2-hydroxyacetophenones and alkynyl nitriles.

Table 1: Michael Addition for this compound Precursors Use the interactive controls to view different data sets.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Intermediate Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Phenols | Acrylonitrile | Potassium Carbonate | tert-Butanol | 3-Aryloxypropanenitrile | 50-93% |

| Reactant 1 | Reactant 2 | Conditions | Product Type | Citation |

|---|---|---|---|---|

| 2-Hydroxyacetophenones | Alkynyl Nitriles | Tandem Oxa-Michael/Michael Addition | Tetrasubstituted Chromanones |

Tandem Aldol (B89426) Condensation/Oxa-Michael Addition

A powerful one-pot strategy for constructing the this compound ring system is the tandem aldol condensation followed by an intramolecular oxa-Michael addition. This sequence elegantly combines two fundamental reactions to build the heterocyclic core from simple acyclic precursors.

A classic implementation involves the reaction of an o-hydroxyacetophenone with an aldehyde, such as paraformaldehyde. A more sophisticated version utilizes organocatalysis to achieve diastereoselective synthesis of 2,3-ring-substituted chromanones. In this approach, a linear diketo phenol is treated with an organocatalyst like pyrrolidine (B122466). The catalyst facilitates an intramolecular aldol condensation to form an enone intermediate, which then undergoes a rapid intramolecular oxa-Michael addition (ring closure) to furnish the chromanone structure. This method has been shown to be highly efficient, affording fused chromanones in excellent yields; for example, one cyclopentane-fused chromanone was synthesized in an 87% yield. Mechanistic studies suggest the reaction proceeds via an enamine-mediated process.

Intermolecular Houben-Hoesch Reaction

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones and is a type of Friedel-Crafts acylation. It typically involves the reaction of an electron-rich aromatic compound (like a phenol or phenol ether) with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride. The intramolecular version of this reaction is particularly useful for synthesizing cyclic ketones like this compound.

In the context of this compound synthesis, the Houben-Hoesch reaction is often the cyclization step that follows an initial Michael addition. Starting from 3-aryloxypropanenitriles, treatment with a strong acid system, such as a combination of trifluoromethane (B1200692) sulfonic acid and trifluoroacetic acid, induces an intramolecular electrophilic attack of the nitrile-derived species onto the phenol ring, followed by hydrolysis, to afford the desired 4-chromanones in what are described as excellent yields. The arene must be sufficiently electron-rich for the reaction to proceed effectively.

Polyphosphoric Acid (PPA) Catalyzed Cyclization of Phenoxypropanoic Acids

The intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids is a direct and well-established route to 4-chromanones. Polyphosphoric acid (PPA) is a common and effective reagent for promoting this type of cyclization. PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the ring closure.

The reaction involves the protonation of the carboxylic acid group, followed by the intramolecular electrophilic attack of the resulting acylium ion (or a related activated species) onto the aromatic ring at the ortho position to the ether linkage. Subsequent deprotonation re-aromatizes the ring and yields the this compound. This method is known for its high efficiency, with yields for substituted 4-chromanones reported to be around 90%. Despite the high yield, the use of large quantities of viscous PPA, which can be expensive and pose challenges for work-up and waste disposal, places this method firmly in the classical category.

Modern and Green Synthetic Strategies

Reflecting the broader trends in chemical synthesis, the development of methods for producing 4-chromanones has increasingly focused on improving efficiency, selectivity, and environmental compatibility. These modern approaches often rely on sophisticated catalytic systems.

Catalytic Methods in this compound Synthesis

Modern synthetic routes leverage a diverse array of catalysts to achieve the synthesis of 4-chromanones under milder and more sustainable conditions. These methods include transition-metal catalysis, organocatalysis, and photocatalysis.

Key Catalytic Approaches:

Palladium Catalysis: Palladium catalysts have been employed for the synthesis of this compound derivatives. One strategy involves a tandem palladium(II) catalysis for the β-arylation of chromanones with arylboronic acids to produce flavanones (2-aryl-4-chromanones).

Rhodium Catalysis: Rhodium complexes have been used to catalyze tandem reactions, such as the intermolecular hydroacylation of alkynes with salicylaldehydes, followed by an intramolecular oxa-Michael addition to give 2,3-disubstituted chroman-4-ones in high yields.

Radical-Mediated Synthesis: Metal-free cascade radical cyclizations represent a green approach. For example, using an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), an alkoxycarbonyl radical can be generated from an oxalate, which then triggers a cascade cyclization of a 2-(allyloxy)arylaldehyde to form an ester-containing this compound.

Organocatalysis: As mentioned previously, small organic molecules like pyrrolidine can catalyze tandem aldol/oxa-Michael reactions diastereoselectively. N-Heterocyclic carbenes (NHCs) have also been reported as effective catalysts.

Green Conditions: The use of microwave irradiation to accelerate reactions and solvent-free conditions are hallmarks of green chemistry that have been applied to chromanone synthesis. For instance, the base-promoted Michael addition of phenols to acrylonitrile can be assisted by microwave irradiation.

Table 2: Examples of Modern Catalytic Methods for this compound Synthesis Use the interactive controls to view different data sets.

| Reaction Type | Catalyst | Reactants | Product | Citation |

|---|---|---|---|---|

| Tandem Hydroacylation/Oxa-Michael Addition | Rh-complex | Salicylaldehydes + Alkynes | 2,3-Disubstituted Chroman-4-ones |

| Reaction Type | Initiator | Reactants | Product | Citation |

|---|---|---|---|---|

| Cascade Radical Cyclization | (NH₄)₂S₂O₈ | 2-(Allyloxy)arylaldehydes + Oxalates | Ester-containing Chroman-4-ones |

| Reaction Type | Catalyst | Reactants | Product | Citation |

|---|---|---|---|---|

| Aldol/Oxa-Michael Addition | Pyrrolidine | Linear Diketo Phenols | Fused-ring Chromanones |

Palladium(II) Catalysis for β-Arylation

A notable advancement in the functionalization of the this compound core is the one-pot β-arylation of chromanones with arylboronic acids, facilitated by tandem palladium(II) catalysis. acs.orgnih.gov This methodology provides an efficient route to a diverse range of flavanones (2-aryl-4-chromanones), which are of significant interest due to their biological activities. organic-chemistry.org The reaction proceeds through two sequential steps: the palladium(II)-catalyzed oxidative dehydrogenation of the this compound to a chromone (B188151) intermediate, followed by the conjugate addition of an arylboronic acid. acs.orgorganic-chemistry.org

This transformation is effective for a broad scope of substrates, demonstrating high yields and compatibility with various functional groups. acs.org The process circumvents the need for harsh acidic or basic conditions often employed in traditional flavanone (B1672756) syntheses. organic-chemistry.org Optimization studies have identified a system using Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) as the catalyst and 2,2'-bipyridine (B1663995) as a ligand in a DMSO/dioxane co-solvent system under an oxygen atmosphere as highly effective. acs.orgorganic-chemistry.org This method has been successfully applied to the synthesis of several natural products, including naringenin (B18129) trimethyl ether. nih.govorganic-chemistry.org

Table 1: Palladium(II)-Catalyzed β-Arylation of this compound

| Entry | Chromanone Substrate | Arylboronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(TFA)₂, 2,2'-bipyridine | 85 | acs.org |

| 2 | 6-Methoxy-4-chromanone | 4-Methoxyphenylboronic acid | Pd(TFA)₂, 2,2'-bipyridine | 92 | acs.org |

| 3 | 7-Hydroxy-4-chromanone | 4-Methoxyphenylboronic acid | Pd(TFA)₂, 2,2'-bipyridine | 78 (as Liquiritigenin dimethyl ether) | acs.orgorganic-chemistry.org |

| 4 | This compound | 4-Fluorophenylboronic acid | Pd(TFA)₂, 2,2'-bipyridine | 81 | acs.org |

PhI(OAc)₂ Mediated Regioselective C-H Hydroxylation

A transition-metal-free approach for the direct, regioselective C-H hydroxylation of chromanones has been developed using (diacetoxy)iodobenzene, or Phenyliodine diacetate (PhI(OAc)₂), as the oxidant. nih.gov This method provides a straightforward pathway to 6-hydroxy chromanones, which are valuable precursors for pharmaceutical research. The reaction is noted for its efficiency and selectivity, affording products in moderate to good yields without the need for a metal catalyst. nih.gov This C-H functionalization represents a significant step towards the late-stage modification of the chromanone scaffold. nih.gov

Table 2: PhI(OAc)₂ Mediated C-H Hydroxylation of Chromanones

| Entry | Chromanone Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | This compound | 6-Hydroxy-4-chromanone | 65 | nih.gov |

| 2 | 7-Methyl-4-chromanone | 6-Hydroxy-7-methyl-4-chromanone | 72 | nih.gov |

| 3 | 7-Fluoro-4-chromanone | 7-Fluoro-6-hydroxy-4-chromanone | 68 | nih.gov |

| 4 | 2,2-Dimethyl-4-chromanone | 6-Hydroxy-2,2-dimethyl-4-chromanone | 75 | nih.gov |

Zinc Oxide Nanocatalysis

Zinc oxide nanoparticles (ZnO-NPs) have emerged as effective, heterogeneous catalysts for various organic transformations, offering advantages such as low cost, reusability, and environmental friendliness. researchgate.netthepharmajournal.com While direct one-pot synthesis of this compound using ZnO-NPs is an area of ongoing research, the nanoparticles are highly effective in catalyzing key reactions that lead to the chromanone core, such as the selective oxidation of alcohols. researchgate.net Green synthesis methods, using plant extracts, can produce crystalline ZnO-NPs with controlled size and morphology. thepharmajournal.com The catalytic activity of these nanoparticles is influenced by synthesis parameters like pH, temperature, and precursor choice. thepharmajournal.com Their application in condensation reactions between phenols and α,β-unsaturated acids or aldehydes, a classical route to chromanones, represents a promising green alternative to traditional homogeneous catalysts.

Table 3: Characteristics of Zinc Oxide Nanocatalysis

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Catalyst Type | Heterogeneous solid | Easy separation from reaction mixture, reusability. | researchgate.net |

| Synthesis Method | Green synthesis (e.g., using plant extracts) | Environmentally benign, controls particle size (e.g., 9-26 nm). | thepharmajournal.com |

| Key Applications | Oxidation of alcohols, condensation reactions. | Facilitates key steps in the synthesis of precursors to this compound. | researchgate.net |

| Advantages | Low toxicity, low cost, high surface area, stable. | Promotes sustainable and efficient chemical processes. | researchgate.netthepharmajournal.com |

AgNO₃-catalyzed Cascade Decarboxylation and Oxidative Cyclization

Silver nitrate (B79036) (AgNO₃) has been employed as an effective catalyst in cascade reactions involving the decarboxylation of carboxylic acids and subsequent cyclization to form 3-substituted chroman-4-one derivatives. rsc.org This method typically utilizes an oxidant, such as potassium persulfate (K₂S₂O₈), to facilitate a radical pathway. chemrxiv.org In a representative example, tertiary carboxylic acids react with o-(allyloxy)arylaldehydes in a one-pot procedure to yield 3-alkyl-substituted chroman-4-ones in moderate to good yields. rsc.org The proposed mechanism involves a silver-catalyzed single-electron transfer (SET) from the carboxylate, leading to decarboxylation and the formation of an alkyl radical. This radical then adds to the alkene of the o-(allyloxy)arylaldehyde, initiating a cyclization cascade to furnish the final product. researchgate.netrsc.org This strategy has proven versatile for generating various functionalized chroman-4-ones from readily available starting materials. researcher.liferesearchgate.net

Table 4: AgNO₃-Catalyzed Synthesis of 3-Substituted Chroman-4-ones

| Entry | o-(allyloxy)arylaldehyde | Carboxylic Acid | Catalyst/Oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-(Allyloxy)benzaldehyde | 1-Adamantanecarboxylic acid | AgNO₃ / K₂S₂O₈ | 81 | rsc.org |

| 2 | 2-(Allyloxy)-5-bromobenzaldehyde | Cyclohexanecarboxylic acid | AgNO₃ / K₂S₂O₈ | 75 | rsc.org |

| 3 | 2-(Allyloxy)-5-methoxybenzaldehyde | Pivalic acid | AgNO₃ / K₂S₂O₈ | 78 | rsc.org |

| 4 | 2-((2-Methylallyl)oxy)benzaldehyde | 1-Adamantanecarboxylic acid | AgNO₃ / K₂S₂O₈ | 72 | rsc.org |

Radical Cascade Cyclization Approaches

Radical cascade cyclizations have emerged as a powerful and atom-economical strategy for the construction of the chroman-4-one framework. frontiersin.orgresearchgate.net These methods often start with o-(allyloxy)arylaldehydes and utilize a radical initiator to trigger a sequence of bond-forming events, leading to diverse 3-substituted chroman-4-ones. researchgate.net

Visible-Light-Driven Radical Cyclization

The use of visible light as a renewable energy source to drive chemical reactions has led to the development of photoredox-catalyzed radical cyclizations for synthesizing chroman-4-ones. researchgate.netnih.gov These mild and efficient protocols typically involve the reaction of an o-(allyloxy)arylaldehyde with a radical precursor under visible light irradiation in the presence of a photocatalyst. researchgate.net This approach allows for the introduction of a wide variety of functional groups at the 3-position of the chroman-4-one skeleton. The reactions are characterized by their broad substrate scope and high functional group tolerance, operating under gentle conditions. nih.gov For example, the reaction of o-(allyloxy)arylaldehydes with activated bromides or aroyl chlorides can be successfully achieved using photocatalysts like fac-Ir(ppy)₃. researchgate.net

Phosphoranyl Radical-Mediated Acyl Radical-Initiated Cyclization

A metal- and aldehyde-free method for the synthesis of 3-(arylmethyl)chroman-4-ones (homoisoflavonoids) has been achieved through a visible-light-driven photoredox-neutral alkene acylarylation. nih.govbohrium.com This protocol relies on a phosphoranyl radical-mediated process to generate an acyl radical, which then initiates a cyclization cascade. nih.govresearchgate.net The reaction utilizes readily available alkene-tethered carboxylic acids and cyanoarenes. nih.gov The proposed mechanism involves the formation of a phosphoranyl radical, which facilitates the generation of an acyl radical from the carboxylic acid. nih.govnih.gov This acyl radical undergoes intramolecular cyclization, followed by a selective radical-radical coupling sequence to yield the final product. nih.gov The method is highlighted by its mild conditions and good functional group tolerance. frontiersin.orgnih.gov

Table 5: Phosphoranyl Radical-Mediated Synthesis of 3-(Arylmethyl)chroman-4-ones

| Entry | Carboxylic Acid Substrate | Cyanoarene Partner | Photocatalyst/Phosphine | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-(Allyloxy)benzoic acid | 2-Cyanopyridine | 3DPAFIPN / P(p-tol)₃ | 85 | nih.gov |

| 2 | 2-(Allyloxy)-5-bromobenzoic acid | 2-Cyanopyridine | 3DPAFIPN / P(p-tol)₃ | 71 | nih.gov |

| 3 | 2-(Allyloxy)benzoic acid | 4-Methoxy-2-cyanopyridine | 3DPAFIPN / P(p-tol)₃ | 78 | nih.gov |

| 4 | 2-((2-Methylallyl)oxy)benzoic acid | 2-Cyanopyridine | 3DPAFIPN / P(p-tol)₃ | 81 | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of 4-chromanones has proven to be highly effective. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netajgreenchem.com

A notable example involves the use of microwave irradiation in the presence of polyphosphoric acid (PPA) for the synthesis of tricyclic chromanones. In one study, a solution of concentrated phosphoric acid and phosphorus pentoxide (P₂O₅) was irradiated with microwaves to prepare the PPA catalyst. Subsequently, a dicarboxylic acid was added, and the mixture was again exposed to microwave radiation, leading to the formation of the corresponding chromanone. ijcce.ac.ir This method highlights the selective formation of different isomers under microwave conditions compared to thermal methods. ijcce.ac.ir

Another efficient, one-step procedure for synthesizing substituted chroman-4-one derivatives involves a base-mediated aldol condensation under microwave irradiation. acs.org This approach has been successfully used to produce a series of analogues with substitutions at various positions, demonstrating the versatility of microwave-assisted synthesis in generating libraries of compounds for biological screening. acs.org The use of microwave assistance has also been extended to the synthesis of related heterocyclic systems, such as 4,6-dihydroxyaurone derivatives, where it significantly shortens the reaction times for key steps. researchgate.net

The advantages of microwave-assisted synthesis are further underscored in multicomponent reactions. For instance, a green and highly efficient method for the synthesis of 2-amino-4H-chromene derivatives has been developed using a magnetic catalyst (FeTiO₃) under solvent-free microwave conditions. ajgreenchem.com This protocol benefits from mild reaction conditions, short reaction times, and simple work-up procedures. ajgreenchem.com

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives

| Starting Material | Catalyst/Reagent | Product | Reaction Time | Yield | Reference |

| Dicarboxylic acid | Polyphosphoric Acid (PPA) | Tricyclic chromanone | Seconds | Not Specified | ijcce.ac.ir |

| Substituted 2'-hydroxyacetophenone (B8834) and aldehyde | Base | Substituted chroman-4-one | Not Specified | Not Specified | acs.org |

| 2',4',6'-trihydroxychloroacetophenone | - | 4,6-dihydroxybenzofuran-3(2H)-one | 5 min | Not Specified | researchgate.net |

| Aromatic aldehyde, malononitrile, α- or β-naphthol | Ilmenite (FeTiO₃) | 2-amino-4H-chromene derivative | Short | Excellent | ajgreenchem.com |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective methods for the synthesis of chiral 4-chromanones is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a target molecule. ethz.ch This can be achieved through various strategies, including the use of chiral starting materials, resolution of racemic mixtures, chiral auxiliaries, or enantioselective catalysis. ethz.ch

An important advancement in this area is the enantioselective intramolecular Stetter reaction, which provides an efficient pathway to enantiomerically enriched 4-chromanones. organic-chemistry.org Chiral triazolium salts derived from camphor (B46023) have been shown to be highly effective catalysts for this transformation, affording the desired products in excellent yields and with high enantiomeric excess (ee). organic-chemistry.org The reaction involves the nucleophilic addition of an aldehyde to a Michael acceptor within the same molecule, guided by the chiral catalyst to favor the formation of one enantiomer over the other.

Another powerful technique is the rhodium-catalyzed highly chemo- and enantioselective hydrogenation of 2-substituted chromen-4-ones. This method allows for the preparation of chiral 2-substituted-chroman-4-ones with excellent enantioselectivities. organic-chemistry.org The resulting chiral chromanones can then be further transformed into other derivatives while preserving their stereochemical integrity. organic-chemistry.org

The formation of diastereomers is also a key consideration in the synthesis of substituted 4-chromanones. For instance, the bromination of 2-pentylchroman-4-one at the 3-position using pyridinium (B92312) tribromide (Py·Br₃) results in a diastereomeric mixture, with the cis-isomer being the major product. acs.org Computational studies have confirmed the higher stability of the cis-product. acs.org This diastereoselectivity can be crucial for controlling the three-dimensional structure of the final molecule.

Functionalization Strategies for this compound Core

The functionalization of the this compound scaffold at various positions is a key strategy for modulating its physicochemical properties and biological activity. Derivatization allows for the introduction of a wide range of functional groups, leading to the creation of diverse libraries of compounds for drug discovery and other applications. nih.govlibretexts.org

Derivatization at the 2-Position

The 2-position of the this compound ring is a common site for derivatization. The introduction of alkyl and aryl substituents at this position can significantly influence the biological properties of the resulting compounds. acs.org An efficient one-step synthesis of 2-alkyl chroman-4-one derivatives can be achieved through a base-mediated aldol condensation using microwave irradiation. acs.org The length and branching of the alkyl chain at the 2-position have been shown to be important for activity in certain biological assays. acs.org For example, in a series of SIRT2 inhibitors, a pentyl group at the 2-position was found to be optimal among the studied alkyl derivatives. acs.org

Palladium-catalyzed oxidative arylation represents a method for introducing aryl groups at the C-2 position of chromones via a double C-H activation process. rsc.org This reaction proceeds with regioselective palladation at the C-2 position. rsc.org The introduction of bulky groups directly connected to the ring system at this position can sometimes diminish inhibitory effects against certain enzymes. acs.org However, introducing a spacer between the chromanone scaffold and an aromatic ring can lead to potent compounds. acs.org

Derivatization at the 3-Position

Functionalization at the 3-position of the this compound core offers another avenue for structural diversification. One common approach involves the bromination of the this compound at the 3-position, followed by nucleophilic substitution to introduce various substituents. gu.se For example, 3-bromo-2-pentylchroman-4-one, synthesized from the corresponding chroman-4-one, can undergo hydrobromide elimination to yield a chromone. acs.org

Visible-light-mediated dual acylation of alkenes provides a modern method for the construction of 3-substituted chroman-4-ones through a radical tandem cyclization reaction. organic-chemistry.org This approach involves the carbon-carbon bond cleavage of oxime esters. organic-chemistry.org Furthermore, C-H functionalization at the electron-rich C-3 position of the chromone can be achieved with electrophilic coupling partners. rsc.org For instance, zirconated chromones, generated by reaction with a zirconium base, can undergo copper-catalyzed allylation to yield C-3 allylated products. rsc.org

Substitutions on the Aromatic Ring (e.g., 6, 7, 8-positions)

Modifications to the aromatic A-ring of the this compound scaffold are crucial for fine-tuning the electronic properties and biological activity of the molecule. Structure-activity relationship (SAR) studies have shown that substituents at the 6- and 8-positions are particularly important for the potency of certain inhibitors. acs.org Larger, electron-withdrawing groups in these positions have been found to be favorable for activity. acs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent inhibitor of SIRT2. acs.org

The synthesis of 7-hydroxychroman-4-one provides a versatile intermediate for further derivatization at the 7-position. ucl.ac.uk This can be achieved by reacting resorcinol (B1680541) with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid. ucl.ac.uk The resulting 7-hydroxychroman-4-one can then be subjected to O-alkylation with various benzyl (B1604629) bromides to introduce a range of substituents at the 7-position, leading to compounds with potential therapeutic applications. ucl.ac.uk

C-H Activation Methodologies

Direct C-H bond activation has emerged as a highly attractive and atom-economical strategy for the functionalization of organic molecules, including the this compound scaffold. rsc.org This approach avoids the need for pre-functionalized substrates, thereby streamlining synthetic routes. acs.org

For the chromone core, site-selective C-H activation can be achieved at various positions. The keto group of the chromone moiety can act as a directing group for the selective functionalization at the C-5 position. rsc.org Transition metal-catalyzed C-H activation has been successfully employed for the derivatization of chromones. For example, palladium-catalyzed oxidative arylation allows for the regioselective introduction of aryl groups at the C-2 position. rsc.org

Furthermore, the C-H functionalization at the electron-rich C-3 position can be accomplished using electrophilic coupling partners. rsc.org These direct functionalization methods provide a powerful pathway for generating C-2, C-3, and C-5 substituted chromones with good atom economy compared to classical pre-functionalization reaction protocols. rsc.org The development of C-H activation methodologies has also been applied to the post-modification of polymers with chromone units, creating value-added materials with novel properties. rsc.org

Pharmacological and Biological Activities of 4 Chromanone Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 4-chromanone ring system have demonstrated significant potential as anticancer agents, with activities documented across various cancer types. nih.govnih.gov Naturally occurring dimeric chromanones and their synthetic analogues have shown cytotoxicity, inspiring further research into these scaffolds as lead compounds for cancer therapy. nih.gov

The anticancer effects of this compound derivatives are exerted through several mechanisms, leading to the inhibition of proliferation and induction of cell death in a range of cancer cell lines. Studies have shown that these compounds can be cytotoxic to leukemia, lymphoma, breast, and lung cancer cells. nih.govnih.gov For instance, select dimeric chromenones, which are structurally related to chromanones, exhibit low micromolar cytotoxicity against L5178Y lymphoma and HL60 leukemia cell lines. nih.gov The antiproliferative effects are often linked to the induction of apoptosis and the ability to halt the cell cycle at critical checkpoints. acs.org

Specific chroman-4-one derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in cellular regulation. nih.govacs.org The inhibition of SIRT2 by these compounds has been shown to produce antiproliferative effects in MCF-7 breast cancer and A549 lung carcinoma cells. nih.gov This activity is directly correlated with their ability to inhibit the enzyme, suggesting a clear target-based mechanism of action. nih.gov

| Cancer Cell Line | Cell Line Type | Derivative Type | Observed Effect | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Chroman-4-one based SIRT2 inhibitors | Antiproliferative effects, increased α-tubulin acetylation | nih.gov |

| A549 | Lung Carcinoma | Chroman-4-one based SIRT2 inhibitors | Antiproliferative effects, increased α-tubulin acetylation | nih.gov |

| L5178Y | Lymphoma | Dimeric chromenones | Cytotoxicity in low micromolar range | nih.gov |

| HL60 | Leukemia | Dimeric chromenones | Cytotoxicity in low micromolar range | nih.gov |

| HCT116 | Colorectal Cancer | Sirtinol (B612090) derivative (MHY2245) | Induction of apoptosis and cell cycle arrest | nih.gov |

| C6 | Glioma | SIRT2 inhibitors | Apoptosis induction | acs.org |

The anticancer efficacy of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have identified key molecular features that govern their potency.

Dimerization: Dimeric chromenones have been found to possess more potent bioactive properties compared to their monomeric counterparts. nih.gov

Substitutions on the Chromanone Core: For chroman-4-one-based SIRT2 inhibitors, substitutions on the core structure are critical. A narrow hydrophobic channel in the enzyme's binding pocket suggests that smaller, monocyclic ring systems are favored over larger bicyclic moieties. acs.org

Inhibition of Drug Efflux Pumps: Certain chromone (B188151) derivatives have been designed to inhibit the breast cancer resistance protein (BCRP/ABCG2), a transporter that confers multidrug resistance. For these inhibitors, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for activity. nih.gov Methylation of the central amide nitrogen in these molecules significantly altered their high affinity for ABCG2, highlighting a critical inhibitory moiety. nih.gov

The antiproliferative activity of this compound derivatives is frequently achieved by targeting specific cellular pathways essential for cancer cell survival and growth.

SIRT2 Inhibition: Chroman-4-ones have emerged as a class of potent and selective inhibitors of SIRT2. nih.govacs.org Sirtuins are a class of enzymes involved in various cellular processes, and SIRT2 has been identified as a target for cancer drug development. acs.org By inhibiting SIRT2, these compounds cause an increase in the acetylation of its substrates, such as α-tubulin, which disrupts microtubule function and leads to antiproliferative effects in cancer cells. nih.gov

Apoptosis Induction: A key mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Inhibition of SIRT1 and SIRT2 by specific inhibitors, including sirtinol derivatives, can trigger DNA damage, which in turn activates apoptotic pathways in human colorectal cancer cells. nih.gov The inhibition of SIRT2 alone has also been shown to induce apoptosis in C6 glioma and MCF-7 breast cancer cells. acs.org

Cell Cycle Arrest: Disruption of the cell cycle is another hallmark of this compound derivatives' anticancer action. Sirtuin inhibitors can induce cell cycle arrest, preventing cancer cells from dividing. nih.gov Specifically, these inhibitors can halt progression through the G1 phase of the cell cycle. manchester.ac.ukmanchester.ac.uk In HCT116 colorectal cancer cells, the sirtinol derivative MHY2245 was found to induce cell cycle arrest by activating DNA damage response pathways, including the phosphorylation of checkpoint kinases like Chk1 and Chk2. nih.gov

Anti-inflammatory Properties

Several this compound and related chromone derivatives have been identified as having significant anti-inflammatory properties. nih.govnih.gov They act by modulating key signaling pathways involved in the inflammatory response. Natural chromones isolated from the resinous wood of Aquilaria plants have been investigated for their potential as anti-inflammatory agents. nih.gov

A novel chromone derivative, DCO-6, has been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov The mechanism for this activity involves the inhibition of reactive oxygen species (ROS) production. This reduction in ROS disrupts the formation of the TRAF6-ASK1 complex, a critical step in activating the p38 MAPK signaling pathway, which plays a pivotal role in inflammation. nih.gov By targeting an upstream event in this pathway, DCO-6 demonstrates anti-inflammatory effects without directly inhibiting the p38 kinase itself. nih.gov

Antioxidant Activities and Free Radical Scavenging

The this compound scaffold is the basis for many compounds with potent antioxidant and free radical-scavenging capabilities. nih.govjst.go.jpnih.gov Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, making antioxidant compounds a key area of research. jst.go.jpnih.gov

A series of 3-benzylidene-4-chromanone (B8775485) derivatives have shown potent scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. jst.go.jpresearchgate.net SAR studies revealed that the antioxidant capacity is heavily influenced by the substitution pattern. Specifically, the presence of a 3',4'-dihydroxyl group (a catechol moiety) on the phenyl group of the benzylidene substituent is critical for potent free radical scavenging activity. jst.go.jpresearchgate.net Substitutions at the C-2 and C-3 positions of the chromanone ring with aromatic groups or a benzylidene moiety can yield potent antioxidant compounds. nih.gov

| Compound | Structure Description | DPPH Radical Scavenging Activity (EC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 5 | 3-Benzylidene-4-chromanone with catechol moiety | 13 | jst.go.jpresearchgate.net |

| Compound 13 | 3-Benzylidene-4-chromanone with catechol moiety | 14 | jst.go.jpresearchgate.net |

| Compound 18 | 3-Benzylidene-4-chromanone with catechol moiety | 13 | jst.go.jpresearchgate.net |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for developing new agents to combat drug-resistant pathogens. nih.govnih.gov

Antibacterial Activity: this compound analogues have shown good efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL. acs.org SAR analysis of these compounds revealed that antibacterial activity is enhanced by the presence of a hydrophobic substituent at the C-2 position and hydroxyl groups at the C-5 and C-7 positions. acs.org Additionally, 3-benzylidene-4-chromanone derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain novel derivatives have also been evaluated for their effectiveness against plant bacterial pathogens like Xanthomonas axonopodis. researchgate.netmdpi.com

Antifungal Activity: The antifungal potential of this class of compounds is also notable. nih.gov Chromone-3-carbonitrile derivatives, for example, have demonstrated good antifungal activity against nine different Candida species, including C. albicans and the emerging multidrug-resistant pathogen C. auris. nih.gov These compounds were found to inhibit the formation of biofilms and hyphae, which are critical virulence factors for Candida. nih.gov Other derivatives, such as 3-azolyl-4-chromanone phenyl hydrazones, have shown activity against a range of fungal pathogens including C. albicans and Aspergillus niger. nih.gov

Antiviral Activity: The chromanone scaffold has also been explored for antiviral applications. nih.govresearchgate.net While much of the research has focused on plant viruses, it indicates a potential for broader antiviral development. Novel this compound derivatives have been synthesized and tested for their ability to induce plant immunity against the Cucumber Mosaic Virus (CMV), showing significant efficacy in field trials. mdpi.com

| Derivative Type | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| 2-propyl-5,7-dihydroxy-4-chromanone | Gram-positive bacteria (e.g., MRSA) | Good antibacterial activity (MIC as low as 0.39 μg/mL) | acs.org |

| 3-Benzylidene-4-chromanones | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | nih.gov |

| 6-bromochromone-3-carbonitrile | Candida albicans | Fungicidal; inhibited biofilm and hyphae formation (MIC of 5 µg/mL) | nih.gov |

| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, A. niger, S. cerevisiae | Antifungal potential | nih.gov |

| This compound derivatives (e.g., 7c) | Cucumber Mosaic Virus (CMV) | Significant protection and curative effects in plants | mdpi.com |

Activity against Bacterial Pathogens (e.g., Xanthomonas species)

Derivatives of this compound have demonstrated notable antibacterial properties. Studies have specifically highlighted their efficacy against plant pathogenic bacteria such as Xanthomonas species.

In one study, a series of novel this compound derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties were synthesized and evaluated. researchgate.net The results indicated that these compounds possessed moderate to good antibacterial activities against Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc). researchgate.net Notably, compound 6f (6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide) showed superior inhibition rates against both Xac and Xoc at concentrations of 200 and 100 μg/mL, outperforming the standards Bismerthiazol and Thiodiazole copper. researchgate.net Another study also confirmed that certain this compound derivatives exhibited potent antibacterial activities against these Xanthomonas species. mdpi.com

Other research has focused on flavanones, which are this compound derivatives with an aromatic substituent at the 2-position. nih.gov By screening a library of flavonoid and resveratrol (B1683913) compounds, researchers identified that modifications to the this compound scaffold, such as a 2-hydrophobic substituent and specific hydroxylation patterns, enhanced antibacterial activity against several Gram-positive pathogens. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives against Xanthomonas Species

| Compound | Target Pathogen | Concentration (µg/mL) | Inhibition Rate (%) | Source(s) |

| 6f | X. axonopodis pv. citri (Xac) | 200 | 85.15 | researchgate.net |

| 6f | X. axonopodis pv. citri (Xac) | 100 | 72.41 | researchgate.net |

| 6f | X. oryzae pv. oryzicolaby (Xoc) | 200 | 95.14 | researchgate.net |

| 6f | X. oryzae pv. oryzicolaby (Xoc) | 100 | 82.09 | researchgate.net |

Activity against Fungal Strains (e.g., Aspergillus species, Botrytis cinerea)

The antifungal potential of this compound derivatives has also been an area of investigation. While some derivatives have shown promise, the activity can be highly specific to the fungal strain.

For instance, the same study that found potent antibacterial activity for this compound derivatives with carboxamide and 1,3,4-thiadiazole thioether moieties reported weaker inhibitory effects against the fungal strains Mucor bainieri, Mucor fragilis, and Trichoderma atroviride. researchgate.netmdpi.com Similarly, 3-azolyl-4-chromanone phenyl hydrazones have been noted for their antifungal potential against pathogens including A. niger. nih.gov

While direct studies on this compound derivatives against Botrytis cinerea were not prominent in the reviewed literature, related research on other heterocyclic compounds has shown that this phytopathogenic fungus is a target for antifungal development. nih.gov For example, derivatives of 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone have been synthesized and shown to possess significant antifungal activity against Botrytis cinerea, suggesting that related structural motifs may hold potential. nih.govmdpi.com

Antiviral Effects (e.g., Cucumber Mosaic Virus)

Recent research has highlighted the significant potential of this compound derivatives as antiviral agents, particularly against plant viruses like the Cucumber Mosaic Virus (CMV). mdpi.comnih.gov CMV is a major pathogen that affects a wide range of crops, causing substantial economic losses. nih.gov

A study focused on the design and synthesis of novel this compound-derived compounds to combat CMV in passion fruit (Passiflora spp.). mdpi.comnih.gov Bioassays revealed that compounds 7c and 7g exhibited remarkable curative and protective effects against CMV. mdpi.comnih.gov The curative inhibition rates for 7c and 7g were 57.69% and 51.73%, respectively, while their protective inhibition rates were 56.13% and 52.39%. mdpi.com These results surpassed the performance of the commercial agent dufulin (B6596367) and were comparable to ningnanmycin. mdpi.comnih.gov

Field trials further validated these findings, with compound 7c demonstrating a relative control efficiency of 47.49% against CMV in passion fruit after three applications at a concentration of 200 mg/L. mdpi.com

Table 2: Anti-CMV Activity of Selected this compound Derivatives

| Compound | Activity Type | Inhibition Rate (%) | Source(s) |

| 7c | Curative Effect | 57.69 | mdpi.comnih.gov |

| 7c | Protection Effect | 56.13 | mdpi.com |

| 7g | Curative Effect | 51.73 | mdpi.com |

| 7g | Protection Effect | 52.39 | mdpi.com |

Other Noteworthy Biological Activities

IKr Channel Inhibition for Antiarrhythmic Potential

The rapid delayed rectifier potassium current (IKr) is a critical component in the repolarization of the cardiac action potential, and its inhibition is a key mechanism for Class III antiarrhythmic agents. ddtjournal.com The IKr channel is therefore a significant drug target for the treatment of cardiac arrhythmias. ddtjournal.com

A series of this compound compounds, designated WR1 through WR12 , were designed and synthesized specifically as IKr inhibitors. ddtjournal.com The results of this study showed that two of the synthesized compounds displayed potent inhibitory activities against the IKr channel. ddtjournal.com This research demonstrates the potential of the this compound scaffold in the rational design of novel inhibitors for IKr, which could lead to the development of new antiarrhythmic drugs. ddtjournal.com

Peptidomimetic Applications (e.g., Somatostatin (B550006) Receptor Agonists)

Peptidomimetics are compounds that mimic the structure and function of peptides. The this compound scaffold has been successfully used to develop mimetics of a β-turn in somatostatin, a peptide hormone that regulates various physiological functions through its interaction with five receptor subtypes (SSTR1-5). nih.govnih.gov

Researchers developed chroman-4-one-based derivatives that could adopt conformations similar to the crucial Type II or Type II' β-turns found in somatostatin. nih.gov Side chains corresponding to the essential Trp8 and Lys9 residues of somatostatin were introduced into the 2- and 8-positions of the scaffold. nih.gov When evaluated for their affinity, these peptidomimetic compounds showed binding to the sst2 and sst4 receptors with Ki values in the low micromolar range, demonstrating the viability of this scaffold for developing somatostatin receptor agonists. nih.gov

Modulation of Plant Immunity

Beyond direct antiviral action, this compound derivatives can also protect plants by inducing their innate immune systems. mdpi.com The study on anti-CMV compounds in passion fruit revealed that the derivative 7c acts as a plant immunity inducer. mdpi.comnih.gov

A transcriptome analysis showed that compound 7c primarily targets the abscisic acid (ABA) signaling pathway, a crucial hormone signal transduction pathway in plants. mdpi.comnih.gov The compound was found to upregulate the expression of the PYL gene and downregulate the PP2C gene. mdpi.com This modulation activates the ABA signaling pathway, which enhances the plant's resistance to diseases like those caused by CMV. mdpi.com Furthermore, treatment with compound 7c led to an increase in soluble protein, soluble sugar, total phenol (B47542), and chlorophyll (B73375) in the leaves, further indicating an enhanced disease resistance mechanism. mdpi.com

Enzyme Inhibition Studies (e.g., α-glucosidase)

Derivatives of the this compound scaffold have been the subject of extensive research to determine their potential as enzyme inhibitors. These investigations are crucial in the fields of medicinal chemistry and drug discovery, as enzymes are key regulators of a multitude of physiological and pathological processes. The inhibition of specific enzymes can offer therapeutic benefits for a range of diseases. Research has particularly focused on the α-glucosidase enzyme, a target in the management of type 2 diabetes, as well as other enzymes such as monoamine oxidases (MAOs), which are relevant to neurological disorders.

One of the primary therapeutic targets for this compound derivatives has been α-glucosidase. eurekaselect.com This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes mellitus. jst.go.jp

A study involving a series of 3-benzylidene-4-chromanone derivatives identified several potent α-glucosidase inhibitors. jst.go.jpresearchgate.net Notably, seven of the synthesized compounds exhibited greater inhibitory activity against α-glucosidase than the commercially available drug acarbose (B1664774), which has an IC50 value of 900 µM. jst.go.jp Among these, compound 12 was the most potent, with an IC50 value of 15 µM. jst.go.jp Other derivatives, such as compounds 14 and 18 , also demonstrated significant α-glucosidase inhibitory activity with IC50 values of 25 µM and 28 µM, respectively. jst.go.jpresearchgate.net The structure-activity relationship (SAR) analysis from this research indicated that the presence and position of hydroxyl groups on both the A and B rings of the 3-benzylidene-4-chromanone structure are important for their inhibitory potency. jst.go.jp

Further research into chromone derivatives has expanded the library of potential α-glucosidase inhibitors. A series of chromone-isatin derivatives were synthesized and evaluated, with all tested compounds showing potent inhibitory activity, with IC50 values ranging from 3.18 to 16.59 µM, significantly lower than that of acarbose (IC50 = 817.38 µM). nih.gov The most active compound in this series, 6j , which features a hydroxyl group at the 7-position of the chromone ring and a 4-bromobenzyl group on the isatin (B1672199) nitrogen, had an IC50 of 3.18 ± 0.12 μM. nih.gov

In another study, chromone hydrazone derivatives were synthesized and tested for their α-glucosidase inhibitory activity. nih.gov Six of these compounds showed potent inhibition, with IC50 values between 20.1 and 45.7 µM. nih.gov The most effective compound, 4d , which has a 4-sulfonamide substitution on the phenyl part of the hydrazide, recorded an IC50 value of 20.1 ± 0.19 µM. nih.gov Lineweaver-Burk plot analysis revealed that compound 4d acts as a non-competitive inhibitor of α-glucosidase. nih.gov

The inhibitory potential of this compound derivatives extends beyond α-glucosidase. A series of these compounds were evaluated as inhibitors of monoamine oxidase (MAO), enzymes that are critical in the metabolism of neurotransmitters. proquest.com The study found that 4-chromanones are specific inhibitors of MAO-B, with 15 out of 17 derivatives showing IC50 values below 0.1 µM for this enzyme isoform. proquest.com In contrast, only four compounds had an IC50 value less than 1 µM for the inhibition of MAO-A. proquest.com The research highlighted that a substituent at the C7-position of the this compound ring is a requirement for potent MAO-B inhibition. proquest.com

Additionally, this compound derivatives have been investigated as inhibitors of other enzymes. For instance, a series of substituted chromone and chroman-4-one derivatives were identified as novel and selective inhibitors of SIRT2, a class III histone deacetylase. acs.org The most potent of these, 6,8-dibromo-2-pentylchroman-4-one, had an IC50 of 1.5 µM for SIRT2. acs.org Other research has explored this compound derivatives as inhibitors of the IKr potassium channel, which is a target for antiarrhythmic drugs, and as inhibitors of NADPH oxidase 4 (NOX4), which is implicated in renal fibrosis. nih.govnih.gov

The following tables provide a summary of the inhibitory activities of selected this compound derivatives against various enzymes.

Data on Enzyme Inhibition by this compound Derivatives

The tables below present the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different enzymes. A lower IC50 value indicates greater potency.

α-Glucosidase Inhibition by 3-Benzylidene-4-Chromanone Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 12 | 15 | jst.go.jpresearchgate.net |

| Compound 14 | 25 | jst.go.jpresearchgate.net |

| Compound 18 | 28 | jst.go.jpresearchgate.net |

| Acarbose (Standard) | 900 | jst.go.jp |

α-Glucosidase Inhibition by Chromone-Isatin Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 6j | 3.18 ± 0.12 | nih.gov |

| Acarbose (Standard) | 817.38 ± 6.27 | nih.gov |

α-Glucosidase Inhibition by Chromone Hydrazone Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 4d | 20.1 ± 0.19 | nih.gov |

| Acarbose (Standard) | 817.38 ± 6.27 | nih.gov |

SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | acs.org |

Computational and Spectroscopic Analysis in 4 Chromanone Research

Computational Chemistry Applications

Computational chemistry serves as an indispensable tool in modern drug discovery and chemical research, allowing for the simulation and prediction of molecular properties and behaviors. wikipedia.org These methods reduce the time and resources spent on experimental work by enabling virtual screening and analysis. frontiersin.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding and predicting the interaction between potential drug candidates and their biological targets. In the study of 4-chromanone derivatives, molecular docking has been extensively used to estimate binding affinities and elucidate interaction modes with various proteins. researchgate.netacs.orgnih.gov

For instance, studies have shown that 1,3,4-oxadiazole (B1194373) derivatives of this compound exhibit strong binding to the active site of cyclin-dependent kinase 2 (CDK-2), a key protein in cell cycle regulation. researchgate.net Specific derivatives demonstrated docking scores of -10.654 and -10.169 kcal/mol, which were superior to the reference ligand's score of -9.919 kcal/mol. researchgate.net Similarly, various this compound analogues have been docked into the crystal structure of the μ-opioid receptor to evaluate their potential as pain management agents. researchgate.net

In another study targeting the Bcr-Abl oncogene, which is implicated in leukemia, a series of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were evaluated. acs.orgnih.gov Using software such as AutoDock 4 and AutoDock Vina, researchers reported binding energies ranging from -7.8 to -10.16 kcal/mol. acs.orgnih.gov These computational predictions are often followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. acs.orgnih.govrsc.orgresearchgate.net

| Derivative Class | Target Protein | Docking Software | Noteworthy Binding Scores (kcal/mol) |

| 1,3,4-Oxadiazole derivatives | Cyclin-dependent kinase 2 (CDK-2) | Not Specified | -10.654, -10.169 researchgate.net |

| This compound analogues | μ-Opioid Receptor | Not Specified | Not Specified researchgate.net |

| 4H-Chromone-tetrahydropyrimidines | Bcr-Abl Oncogene | AutoDock 4, AutoDock Vina | -7.8 to -10.16 acs.orgnih.gov |

| Spiroquinoxalinopyrrolidine hybrids | Acetylcholinesterase (AChE) | Not Specified | -93.5 ± 11.9 (MD MMPBSA) rsc.org |

Structure-Activity Relationship (SAR) Derivation via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. acs.orgnih.gov Computational modeling plays a pivotal role in deriving these relationships by correlating structural features with activity data. frontiersin.org

For this compound derivatives, SAR studies have revealed critical insights. For example, in the development of SIRT2 inhibitors, it was found that an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, and an intact carbonyl group, were crucial for high potency. acs.org Even minor changes to the chroman-4-one ring system were shown to significantly impact the inhibitory activity, highlighting a very close relationship between structure and function. acs.org

Further SAR studies have indicated that substitutions at various positions on the chromanone scaffold are key to modulating different biological activities. nih.gov

Antioxidant Activity: Substitutions at C-2 and C-3 with groups like methoxyphenyl, amine derivatives, and benzylidene can yield potent antioxidant compounds. nih.gov

Antidiabetic Activity: Modifications at positions C-2, C-3, C-6, and C-7 are influential in developing effective α-glucosidase inhibitors. nih.gov

Anticancer Activity: The presence of aromatic moieties at the C4 position has been shown to enhance cytotoxic effects.

These relationships, often established through a combination of synthesis, biological testing, and computational analysis, guide the rational design of new, more effective this compound-based therapeutic agents. nih.govnih.gov

Conformational Analysis and Stability Predictions

In the context of this compound research, computational studies have been used to confirm the stability of specific isomers produced during synthesis. For example, during the synthesis of a 3-bromo-2-pentylchroman-4-one intermediate, a diastereomeric mixture was obtained, with the cis-isomer being the major product. acs.org Computational analysis confirmed the higher stability of this cis-product. acs.org This predictive power is crucial for understanding reaction outcomes and mechanisms. The analysis involves calculating the potential energy of different conformers, considering factors like steric interactions and torsional strain to identify the lowest energy (most stable) structures. nih.gov

Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the detailed step-by-step pathways of chemical reactions. researchgate.net By modeling reactants, transition states, and products, researchers can elucidate reaction mechanisms, which is often challenging to achieve through experimental means alone.

For this compound, computational studies have been applied to understand its synthesis and reactivity. Various synthetic routes, including visible light-driven radical cyclizations and cascade reactions, have been proposed and analyzed. researchgate.net For instance, the mechanism for a silver-catalyzed cascade decarboxylation followed by oxidative cyclization to form this compound derivatives has been detailed, identifying key radical intermediates. researchgate.net Similarly, the mechanism of the electrochemiluminescence (ECL) of this compound has been carefully investigated by studying its spectroscopic properties and the role of co-reactants. researchgate.net These mechanistic insights, often supported by Density Functional Theory (DFT) calculations, are vital for optimizing reaction conditions and developing novel synthetic methodologies. researchgate.netmdpi.comrsc.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. wikipedia.orgrutgers.edu These methods, such as Density Functional Theory (DFT), provide fundamental information about molecular geometry, charge distribution, bond energies, and spectroscopic properties. wikipedia.orgscirp.orgresearchgate.net

In this compound research, DFT calculations have been employed to correlate electronic properties with reactivity and biological activity. For example, in a study of chromanone derivatives as acetylcholinesterase inhibitors, DFT calculations revealed that a more reactive compound, as indicated by its electronic structure, also showed lower binding energy in docking studies, suggesting a stronger interaction with the target enzyme. researchgate.net Quantum chemical calculations have also been used to determine the absolute configuration of chiral this compound derivatives by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. acs.org These calculations provide a theoretical foundation for interpreting experimental data and predicting molecular behavior. wikipedia.org

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of a molecule's structure is a cornerstone of chemical research. slideshare.netnih.gov This is typically achieved by integrating several spectroscopic techniques, each providing complementary pieces of structural information. nih.gov For this compound and its derivatives, the primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. rsc.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. wiredchemist.comuq.edu.au ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. chemicalbook.com For instance, in a spiroquinoxalinopyrrolidine-chromanone hybrid, the carbonyl carbon of the chromanone moiety was assigned a signal at δ 192.7 ppm in the ¹³C NMR spectrum. rsc.org

Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structural components. nih.gov The mass spectrum of the parent this compound shows a prominent molecular ion peak corresponding to its mass. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The this compound structure features a characteristic strong absorption band for the carbonyl (C=O) group in the pyranone ring.

X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and bond lengths. nih.gov The crystal structure of a this compound derivative has been characterized using this method. nih.gov

By combining the data from these techniques, chemists can confidently piece together and confirm the complex structures of novel this compound derivatives. slideshare.netnih.gov

| Technique | Information Provided | Typical Data for this compound (C₉H₈O₂) |

| Mass Spectrometry (GC-MS) | Molecular Weight & Fragmentation | Molecular Ion (M⁺): m/z 148. Key Fragments: m/z 120. nih.gov |

| ¹H NMR | Proton environment & connectivity | Signals corresponding to aromatic and aliphatic protons. wiredchemist.comuq.edu.au |

| ¹³C NMR | Carbon skeleton | Signals for 9 distinct carbons, including a downfield signal for the carbonyl carbon (~192 ppm). rsc.orgchemicalbook.com |

| Infrared (IR) Spectroscopy | Functional Groups | Strong C=O stretch for the ketone group. |

| Physical Properties | Identity Confirmation | Melting Point: 35-38 °C; Boiling Point: 127-128 °C/13 mmHg. sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the protons on the heterocyclic ring and the aromatic ring give rise to distinct signals. The methylene (B1212753) protons adjacent to the oxygen (at C2) and the carbonyl group (at C3) typically appear as triplets. The aromatic protons on the benzene (B151609) ring produce a more complex multiplet pattern in the downfield region of the spectrum, consistent with their different electronic environments.

The ¹³C NMR spectrum complements the proton NMR data by showing distinct signals for each carbon atom in the this compound structure. The carbonyl carbon (C4) is characteristically found at a significant downfield shift. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene ring.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ~7.8 (aromatic) | Multiplet |

| ~7.0 (aromatic) | Multiplet | |

| ~4.5 (CH₂) | Triplet | |

| ~2.8 (CH₂) | Triplet | |

| ¹³C NMR | ~192.0 (C=O) | Singlet |

| ~161.5 (Ar-C) | Singlet | |

| ~136.0 (Ar-CH) | Singlet | |

| ~127.0 (Ar-CH) | Singlet | |

| ~121.5 (Ar-CH) | Singlet | |

| ~118.0 (Ar-CH) | Singlet | |

| ~67.5 (O-CH₂) | Singlet | |

| ~37.5 (CH₂) | Singlet |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. acs.org For this compound, HRMS provides an exact mass measurement, which serves as a definitive confirmation of its molecular formula, C₉H₈O₂. nih.gov The experimentally determined monoisotopic mass is typically within a few parts per million (ppm) of the calculated exact mass, which is 148.052429494 Da. nih.gov This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. rsc.org

In addition to confirming the molecular formula, HRMS coupled with techniques like tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation pattern of the this compound molecular ion can help to elucidate the connectivity of the atoms within the molecule.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 149.05971 | 125.0 |

| [M+Na]⁺ | 171.04165 | 133.2 |

| [M-H]⁻ | 147.04515 | 130.3 |

| [M+NH₄]⁺ | 166.08625 | 146.1 |

| [M+K]⁺ | 187.01559 | 132.4 |

Fluorescence (FL) and Electrochemiluminescence (ECL) Spectroscopy

Recent research has explored the luminescence properties of this compound, revealing its capacity for both fluorescence (FL) and electrochemiluminescence (ECL). researchgate.netresearchgate.net In studies using a K₂S₂O₈ as a co-reactant, this compound has been shown to generate strong ECL upon reduction. researchgate.netresearchgate.net The investigation into its ECL behavior is significant as it opens up potential applications in developing new analytical sensors. researchgate.net

The proposed mechanism for the ECL of this compound involves the electrochemical generation of radical anions of this compound, which then react with the sulfate (B86663) radical anion (SO₄⁻•), a product of the co-reactant, to form an excited state of this compound. researchgate.net This excited state molecule then relaxes to the ground state, emitting light in the process. researchgate.net The fluorescence spectrum of this compound is a key component in understanding this process, as the ECL spectrum is often similar to the fluorescence emission spectrum, indicating that the same excited state is responsible for both phenomena. researchgate.net The study of these luminescent properties provides deeper insight into the electronic structure of this compound and its potential for use in advanced optical and electrochemical applications. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel 4-Chromanone Derivatives with Enhanced Bioactivity

A primary focus of current research is the rational design and synthesis of novel this compound derivatives with improved potency and selectivity. nih.govresearchgate.net Structural modifications, particularly at the C-2, C-3, C-6, and C-7 positions of the chromanone ring, have been shown to yield compounds with significant diversity and enhanced biological effects. nih.govresearchgate.net

Recent studies have successfully produced derivatives with promising therapeutic properties. For instance, a series of nitric oxide (NO)-releasing this compound derivatives were developed as potential vasodilator agents for treating hypertension. nih.gov By coupling furoxan or nitrooxy NO-donor moieties to the this compound skeleton, researchers synthesized compounds with potent vasorelaxant effects; the most effective derivative, compound 14c, exhibited an EC50 value of 0.0215 μM. nih.gov

In the realm of oncology, novel 4H-chromen-4-one derivatives isolated from marine streptomyces have demonstrated potent cytotoxic activity against human colon and prostate cancer cell lines, with EC50 values of 9.68 μg/ml and 9.93 μg/ml, respectively. nih.gov Furthermore, synthetic 3-benzylidene-4-chromanones have shown selective toxicity for malignant cells, with some derivatives displaying IC50 values in the low micromolar range against human leukemia cells. researchgate.net

The versatility of the this compound scaffold is also being leveraged to create hybrid molecules. A recent approach involved synthesizing spiroquinoxalinopyrrolidine embedded chromanone hybrids, which have shown potent activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov The most active of these hybrids, particularly those with fluorine substitutions, displayed IC50 values as low as 3.20 ± 0.16 μM for AChE. nih.gov

| Derivative Class | Target/Application | Key Findings | Reference |

|---|---|---|---|

| NO-Releasing Derivatives | Vasodilators (Antihypertensive) | Compound 14c showed superior vasodilator activity (EC50 = 0.0215 μM). | nih.gov |

| Marine-Derived 4H-Chromen-4-one | Anticancer | Potent cytotoxicity against human colon (EC50 = 9.68 μg/ml) and prostate (EC50 = 9.93 μg/ml) cancer cells. | nih.gov |

| 3-Azolyl-4-chromanone Phenylhydrazones | Antifungal | Good activity against C. albicans, S. cerevisiae, and M. gypseum at concentrations under 16 mg/mL. | researchgate.net |

| Spiroquinoxalinopyrrolidine Hybrids | Anticholinesterase (Alzheimer's) | Fluorinated compounds showed the highest AChE (IC50 = 3.20 ± 0.16 μM) and BChE (IC50 = 18.14 ± 0.06 μM) inhibitory activities. | nih.gov |

| Benzylidene-4-chromanones | Anticancer | Showed selective toxicity for malignant cells, with low micromolar IC50 values against leukemia cell lines. | researchgate.net |

Exploration of this compound in New Therapeutic Areas

The inherent versatility of the this compound structure has prompted its investigation in a variety of new therapeutic contexts. nih.gov While its roles in cancer and inflammation are well-documented, emerging research highlights its potential in cardiovascular diseases, neurodegenerative disorders, and infectious diseases. researchgate.net

In cardiovascular research, beyond the development of vasodilators, this compound derivatives have been designed as inhibitors of the rapid delayed rectifier potassium current (IKr). nih.govnih.gov Inhibition of IKr is a key mechanism for Class III antiarrhythmic agents, making these derivatives potential candidates for treating cardiac arrhythmia. nih.gov

The treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease represents another promising frontier. acs.orgucl.ac.uk Researchers have developed chromanone-based hybrids that act as multi-target agents, simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in Alzheimer's pathology. ucl.ac.uk The lead compound from one such study, C10, not only showed potent dual inhibitory activity but also protected against mitochondrial dysfunction and inhibited AChE-induced amyloid aggregation. ucl.ac.uk Other studies have investigated 1-tetralone (B52770) and this compound derivatives as inhibitors of monoamine oxidase (MAO), which is a target for treating depression and Parkinson's disease. researchgate.net

Furthermore, the scaffold is being explored for its antifungal properties. nih.gov Inspired by the structure of existing azole antifungals, scientists have synthesized 3-azolyl-4-chromanone phenylhydrazones that exhibit significant activity against pathogens like Candida albicans and Aspergillus niger. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

In the context of this compound research, AI and ML are applied in several key areas:

Molecular Modeling and Virtual Screening: Computational tools are crucial for predicting how this compound derivatives will interact with biological targets. For instance, molecular modeling was used to understand how a potent vasodilator derivative (14c) binds to the phosphodiesterase 5 domain. nih.gov Similarly, in the development of Alzheimer's therapeutics, molecular docking studies revealed that a hybrid compound (C10) binds to both the catalytic and peripheral sites of the AChE enzyme. ucl.ac.uk

Predictive Modeling: ML algorithms, such as deep learning and convolutional neural networks (CNNs), can predict the physicochemical and pharmacological profiles of novel this compound derivatives before they are synthesized. nih.govnih.gov This allows chemists to prioritize the most promising candidates for synthesis and testing.